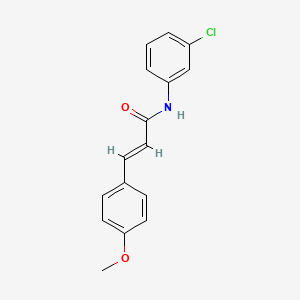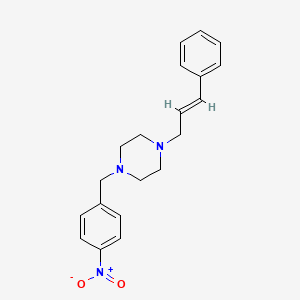
N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMMA is a member of the acrylamide family and is synthesized through a multistep process involving various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Several studies have reported that N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, liver, and colon cancer cells. N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to bind to the colchicine-binding site on tubulin, leading to the disruption of microtubule formation and cell cycle arrest.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce cell cycle arrest at the G2/M phase and to activate the apoptotic pathway in cancer cells. N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has also been reported to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to modulate the expression of several genes involved in cell proliferation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. However, the synthesis of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is complex and requires several purification steps, which can be time-consuming and expensive. In addition, further studies are needed to determine the optimal dosage and administration route of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide, as well as its potential side effects.
Zukünftige Richtungen
There are several potential future directions for N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide research. One area of interest is the development of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the synergistic effects of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide in combination with other anticancer drugs. Furthermore, the potential use of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide in other therapeutic applications, such as anti-inflammatory and neuroprotective agents, should also be explored.
In conclusion, N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is a promising chemical compound with potent anticancer activity and potential therapeutic properties. Although further studies are needed to fully understand its mechanism of action and optimal dosage, N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide represents a valuable tool in the development of novel anticancer drugs and other therapeutic agents.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 3-chloroaniline and 4-methoxybenzaldehyde in the presence of a base catalyst, followed by the addition of acryloyl chloride. The reaction mixture is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide.
Eigenschaften
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-8-5-12(6-9-15)7-10-16(19)18-14-4-2-3-13(17)11-14/h2-11H,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFSXPXYBOEDKA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5733186.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5733203.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5733215.png)

![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)
![[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5733264.png)
![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)
![1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)
![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)

![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)